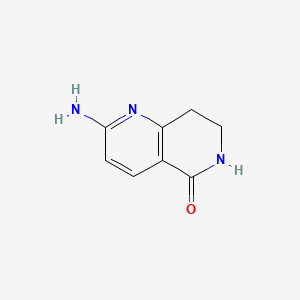
2-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one is a heterocyclic compound that contains a naphthyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted pyridine derivative, the compound can be synthesized through a series of reactions including amination, cyclization, and reduction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce functional groups like halogens or alkyl chains.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one depends on its specific interactions with molecular targets. It may act by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other naphthyridine derivatives, such as:
- 1,6-Naphthyridine
- 1,8-Naphthyridine
- 2,7-Diamino-1,8-naphthyridine
Uniqueness
2-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one is unique due to its specific substitution pattern and the presence of both amino and carbonyl functional groups. This combination of features can result in distinct chemical reactivity and biological activity compared to other naphthyridine derivatives.
Propiedades
Fórmula molecular |
C8H9N3O |
|---|---|
Peso molecular |
163.18 g/mol |
Nombre IUPAC |
2-amino-7,8-dihydro-6H-1,6-naphthyridin-5-one |
InChI |
InChI=1S/C8H9N3O/c9-7-2-1-5-6(11-7)3-4-10-8(5)12/h1-2H,3-4H2,(H2,9,11)(H,10,12) |
Clave InChI |
MFDKDZVMRSZQPK-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)C2=C1N=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


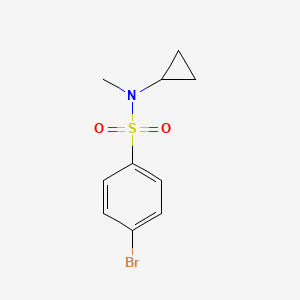
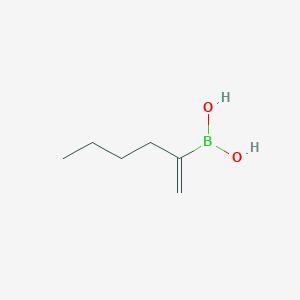
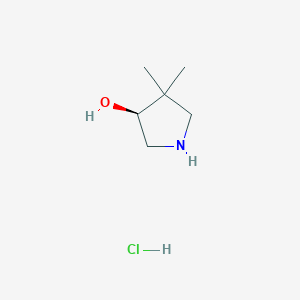
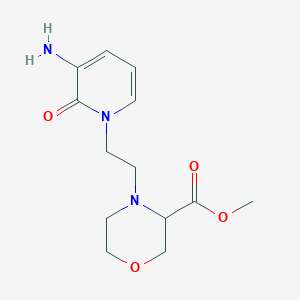
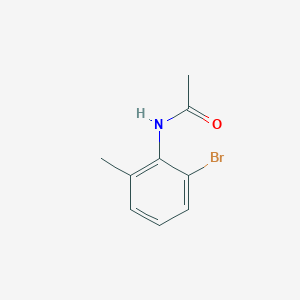
amino}methyl)furan-3-carboxylate](/img/structure/B13935784.png)
![tert-Butyl 3-fluoro-2-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13935789.png)

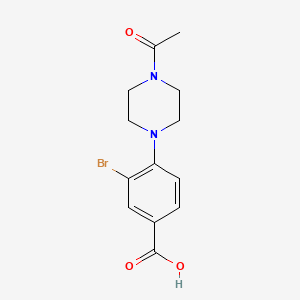
![Methyl 4-(7-chloro-6-fluoro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13935805.png)
![4-[(2-Bromophenyl)methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13935815.png)


![5-Chlorospiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B13935832.png)
